Physicochemical properties of 3-Acetyl-1-phenylpyrrolidine-2,4-dione
Physicochemical properties of 3-Acetyl-1-phenylpyrrolidine-2,4-dione
An In-Depth Technical Guide to the Physicochemical Properties of 3-Acetyl-1-phenylpyrrolidine-2,4-dione
Introduction: Unveiling a Versatile Synthetic Building Block
3-Acetyl-1-phenylpyrrolidine-2,4-dione is a distinct organic molecule built upon a pyrrolidine-2,4-dione scaffold, a core structure found in a wide array of natural products and pharmacologically active compounds.[1][2] Also known as a tetramic acid derivative, this compound's unique arrangement—featuring a phenyl group on the nitrogen atom and an acetyl substituent at the third carbon—creates a molecule with specific reactivity and stability profiles.[1] Its significance lies primarily in its role as a versatile intermediate in synthetic chemistry.[3] Researchers in pharmaceutical development, agricultural science, and fine chemical manufacturing utilize this compound as a foundational element for constructing more complex molecular architectures.[3]
This guide offers a comprehensive examination of the essential physicochemical properties of 3-Acetyl-1-phenylpyrrolidine-2,4-dione. By synthesizing data from established chemical literature and databases, we aim to provide researchers, scientists, and drug development professionals with the technical insights necessary for its effective handling, characterization, and application in advanced synthesis.
Molecular Identity and Structural Framework
The precise identification of a chemical compound is foundational to all scientific inquiry. The following table summarizes the key identifiers for 3-Acetyl-1-phenylpyrrolidine-2,4-dione.
| Property | Value | Source(s) |
| IUPAC Name | 3-acetyl-1-phenylpyrrolidine-2,4-dione | [1][4] |
| Synonyms | 2,4-Pyrrolidinedione, 3-acetyl-1-phenyl | [4] |
| CAS Number | 719-86-8 | [4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][4] |
| Molecular Weight | 217.22 g/mol | [1][4] |
| Exact Mass | 217.07400 | [4] |
| InChIKey | QBKVVMUXEOBMLS-UHFFFAOYSA-N | [4][5] |
| SMILES | CC(=O)C1C(=O)CN(c2ccccc2)C1=O | [4][5] |
The Critical Role of Tautomerism
A defining characteristic of 3-acylpyrrolidine-2,4-diones is their existence in a state of dynamic equilibrium between different tautomeric forms.[6][7] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. For 3-Acetyl-1-phenylpyrrolidine-2,4-dione, this results in an equilibrium between the tri-keto form and two distinct enol forms.[8][9]
This equilibrium is not merely a structural curiosity; it profoundly influences the compound's reactivity, spectroscopic properties, and biological activity. The relative stability and concentration of each tautomer can be significantly affected by the solvent environment.[10] For instance, hydrogen-bond accepting solvents like DMSO can favor specific tautomers, leading to observable changes in NMR spectra, such as the broadening of signals.[8][9] Understanding this tautomeric balance is crucial for predicting reaction outcomes and interpreting analytical data.
Caption: Tautomeric equilibrium of 3-acetyl-1-phenylpyrrolidine-2,4-dione.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior under various conditions and are essential for designing experimental procedures, ensuring safe handling, and predicting its interactions.
| Property | Value / Description | Significance | Source(s) |
| Appearance | Colorless to pale yellow crystalline solid. | High crystalline sheen often indicates high purity. | [1] |
| Melting Point | 150°C to 160°C | Defines the upper limit for safe handling and storage to prevent thermal degradation. | [1] |
| Solubility | Soluble in organic solvents (acetone, ethanol, dichloromethane); sparingly soluble to inert in water. | This profile is ideal for organic synthesis, allowing for dissolution in common reaction media while facilitating separation from aqueous phases. | [1] |
| Density | ~1.24 g/cm³ (at room temperature) | Useful for mass-to-volume calculations in process scale-up. | [1] |
| LogP (calculated) | 0.87250 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility, which is relevant in drug design. | [4] |
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of 3-Acetyl-1-phenylpyrrolidine-2,4-dione, especially given its tautomeric nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) is the most powerful tool for elucidating the precise structure of this molecule.[6]
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Causality in Spectral Complexity: The presence of multiple tautomers in solution can lead to the appearance of broadened peaks or multiple sets of signals in both ¹H and ¹³C NMR spectra.[8][9] The exact appearance of the spectrum is highly dependent on the solvent used and the rate of interconversion between the tautomers.[7] For example, in a hydrogen-bond accepting solvent like DMSO, the equilibrium may be shifted, making the tautomerism more evident in the spectrum compared to a solvent like chloroform (CDCl₃).[8][9]
-
Advanced Techniques for Assignment: To overcome the challenges posed by tautomerism, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[11][12] These experiments allow for the unambiguous correlation of proton and carbon signals, confirming the connectivity of the molecular backbone and assigning specific resonances to each atom in the dominant tautomeric form.[11]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can definitively confirm the elemental composition (C₁₂H₁₁NO₃).[11][13]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of 3-Acetyl-1-phenylpyrrolidine-2,4-dione is expected to show strong characteristic absorption bands corresponding to:
-
C=O stretching: Multiple strong peaks for the dione and acetyl carbonyl groups.
-
C=C stretching: A band indicating the presence of the enol form.
-
O-H stretching: A broad band if the enol form is significantly populated.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of chemical intermediates and active pharmaceutical ingredients. The protocol described below is a self-validating system designed to provide reliable and reproducible results.
Objective: To determine the purity of a 3-Acetyl-1-phenylpyrrolidine-2,4-dione sample by reverse-phase HPLC with UV detection.
Methodology:
-
Materials & Instrumentation:
-
3-Acetyl-1-phenylpyrrolidine-2,4-dione reference standard (>99% purity)
-
3-Acetyl-1-phenylpyrrolidine-2,4-dione sample for analysis
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: A buffered aqueous-organic mobile phase is standard for reverse-phase chromatography of moderately polar compounds. Formic acid helps to protonate silanol groups on the column and the analyte, leading to sharper, more symmetrical peaks.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Prepare the analysis sample at the same concentration (1.0 mg/mL) in the diluent.
-
Rationale: Using the same diluent for both standard and sample ensures consistency. The concentration is chosen to give a strong signal without overloading the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 4 minutes.
-
-
Rationale: A gradient elution is used to ensure that any impurities with different polarities are effectively separated from the main peak and eluted from the column in a reasonable time.
-
-
Data Analysis:
-
Inject the standard to determine its retention time.
-
Inject the sample.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks (Area % method).
-
Caption: A typical workflow for purity analysis using HPLC.
Applications and Synthetic Utility
The physicochemical properties of 3-Acetyl-1-phenylpyrrolidine-2,4-dione make it a valuable precursor in various synthetic endeavors.
-
Pharmaceutical Research: The pyrrolidine-2,4-dione core is a "privileged scaffold" in medicinal chemistry, appearing in compounds with antimicrobial and antifungal properties.[2][9] This molecule serves as a starting point for creating novel derivatives for drug discovery programs.[3][14]
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be used to synthesize new compounds for crop protection.[3]
-
Fine and Specialty Chemicals: Its defined reactive sites—the acidic proton and multiple carbonyl groups—allow for a wide range of chemical modifications, making it a key building block in custom synthesis projects.[1][3]
Conclusion
3-Acetyl-1-phenylpyrrolidine-2,4-dione is more than a simple chemical; it is a nuanced synthetic intermediate whose behavior is governed by a delicate interplay of its structural features. Its moderate lipophilicity, solubility in organic solvents, and well-defined thermal properties make it highly suitable for laboratory and industrial synthesis. The central phenomenon of keto-enol tautomerism is the key to understanding its reactivity and requires careful consideration during analytical characterization, particularly with NMR spectroscopy. For professionals in drug development and chemical research, a thorough grasp of these physicochemical properties is paramount for leveraging this versatile molecule to its full potential in the creation of novel and valuable compounds.
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